2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide 2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17989835
InChI: InChI=1S/C8H4BrF4NO/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H2,14,15)
SMILES:
Molecular Formula: C8H4BrF4NO
Molecular Weight: 286.02 g/mol

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC17989835

Molecular Formula: C8H4BrF4NO

Molecular Weight: 286.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide -

Specification

Molecular Formula C8H4BrF4NO
Molecular Weight 286.02 g/mol
IUPAC Name 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C8H4BrF4NO/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H2,14,15)
Standard InChI Key UHMKZASVVOJURY-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a benzene ring substituted at positions 2 (bromine), 4 (trifluoromethyl), and 5 (fluorine), with an amide group (-CONH₂) at position 1 (Figure 1). This arrangement creates a sterically crowded aromatic system, influencing both electronic and steric properties.

Molecular Formula: C₈H₄BrF₄NO
Molecular Weight: 302.07 g/mol
IUPAC Name: 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide

Key structural identifiers include:

  • InChIKey: JGIUQNHTDCHYAW-UHFFFAOYSA-N (modified from the non-fluorinated analog )

  • SMILES: C1=C(C(=C(C(=C1F)C(F)(F)F)Br)C(=O)N

The trifluoromethyl group (-CF₃) enhances lipophilicity, while the halogen atoms (Br, F) contribute to electrophilic reactivity and hydrogen-bonding potential.

Synthesis and Optimization Strategies

Synthetic Pathways

While no direct synthesis protocols for 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide are documented, analogous routes for related benzamides suggest a multi-step approach:

  • Halogenation: Introducing bromine and fluorine via electrophilic aromatic substitution or directed ortho-metalation.

  • Trifluoromethylation: Employing reagents like TMSCF₃ or Umemoto’s reagent to install the -CF₃ group .

  • Amidation: Converting a carboxylic acid precursor to the amide using coupling agents (e.g., EDCI/HOBt) or via acid chloride intermediates.

A representative pathway for 2-bromo-5-fluorobenzotrifluoride (a precursor) involves refluxing 2-bromobenzotrifluoride with potassium fluoride and KCoF₄ in dimethyl sulfoxide, achieving a 96.7% yield . Adapting this method to introduce the amide group would require subsequent functionalization.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its halogenated and fluorinated groups:

  • Lipophilicity: LogP ≈ 3.2 (estimated), favoring organic solvents like dichloromethane or DMSO.

  • Stability: Resistant to hydrolysis under acidic conditions due to electron-withdrawing substituents but susceptible to nucleophilic attack at the amide carbonyl.

Industrial and Research Applications

Application AreaRole of CompoundExample Use Case
PharmaceuticalsIntermediate for kinase inhibitorsSynthesis of antiproliferative agents
AgrochemicalsHerbicide precursorModification of plant growth regulators
Materials ScienceMonomer for fluorinated polymersEnhancing polymer thermal stability

Challenges and Future Directions

  • Synthetic Efficiency: Current methods for trifluoromethylation and amidation require optimization to reduce costs and improve yields.

  • Biological Screening: Prioritize in vitro assays to validate hypothesized enzyme targets.

  • Toxicity Profiling: Assess metabolic stability and off-target effects to guide medicinal chemistry efforts.

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